molecular formula C8H21N3O7S2 B1609660 methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine CAS No. 329181-36-4

methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine

Cat. No.: B1609660
CAS No.: 329181-36-4
M. Wt: 335.4 g/mol
InChI Key: PQXMKYVZAQIFBU-SWSRPJROSA-N
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Description

Methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine is a compound that combines the properties of methanesulfonic acid and a pyrrolidine derivative. Methanesulfonic acid is a strong acid with the chemical formula CH₃SO₃H, known for its high chemical stability and low toxicity . The pyrrolidine derivative, [(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine, is a compound that features a pyrrolidine ring with a methoxyimino group and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide or methanethiol using oxidizing agents such as hydrogen peroxide or nitric acid . The pyrrolidine derivative can be synthesized through various organic synthesis methods, including the reaction of pyrrolidine with methoxyamine and subsequent functional group modifications.

Industrial Production Methods

Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide or methanethiol in the presence of a catalyst. The process is designed to be environmentally friendly, with high yields and minimal by-products . The production of the pyrrolidine derivative may involve multi-step synthesis processes, including the use of protecting groups and selective functional group transformations.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Alkylation: Acts as a catalyst in alkylation reactions.

    Oxidation and Reduction: Stable against redox reactions.

The pyrrolidine derivative can undergo:

    Substitution Reactions: Functional group substitutions on the pyrrolidine ring.

    Addition Reactions: Addition of nucleophiles to the imino group.

Common Reagents and Conditions

    Esterification: Alcohols and methanesulfonic acid under acidic conditions.

    Alkylation: Alkyl halides and methanesulfonic acid as a catalyst.

    Substitution: Nucleophiles such as amines or halides.

Major Products

    Esters: From esterification reactions.

    Alkylated Products: From alkylation reactions.

    Substituted Pyrrolidines: From substitution reactions on the pyrrolidine derivative.

Scientific Research Applications

Methanesulfonic acid and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

Methanesulfonic acid acts as a strong acid, donating protons in chemical reactions. Its high chemical stability and low toxicity make it suitable for various applications. The pyrrolidine derivative interacts with biological targets through its functional groups, potentially affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfuric Acid (H₂SO₄): A strong acid with similar acidity but higher corrosivity and toxicity.

    Hydrochloric Acid (HCl): Another strong acid, more commonly used but less environmentally friendly.

    Nitric Acid (HNO₃): Strong oxidizing acid, more reactive and hazardous.

Uniqueness

Methanesulfonic acid is unique due to its combination of strong acidity, high chemical stability, low toxicity, and environmental friendliness . The pyrrolidine derivative adds further versatility with its functional groups, making it valuable in both chemical and biological research.

Properties

IUPAC Name

methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2CH4O3S/c1-10-9-6-4-8-3-5(6)2-7;2*1-5(2,3)4/h5,8H,2-4,7H2,1H3;2*1H3,(H,2,3,4)/b9-6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMKYVZAQIFBU-SWSRPJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Reactant of Route 2
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Reactant of Route 3
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Reactant of Route 4
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methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Reactant of Route 5
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Reactant of Route 6
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine

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